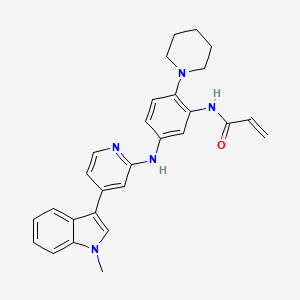
N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(piperidin-1-yl)phenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(piperidin-1-yl)phenyl)acrylamide is a complex organic compound that features an indole moiety, a pyridine ring, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(piperidin-1-yl)phenyl)acrylamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Pyridine Ring Formation: The pyridine ring can be constructed using Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester.
Coupling Reactions: The indole and pyridine rings are then coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives.
Final Assembly: The final step involves the formation of the acrylamide moiety through the reaction of the amine group with acryloyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, especially at the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents such as halogens (chlorine, bromine) and nitrating agents.
Major Products
Oxidation Products: Oxindole derivatives.
Reduction Products: Piperidine derivatives.
Substitution Products: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(piperidin-1-yl)phenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(piperidin-1-yl)phenyl)acrylamide involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide
- N-(5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl)-ethanesulfonamide
Uniqueness
N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(piperidin-1-yl)phenyl)acrylamide is unique due to its specific combination of indole, pyridine, and piperidine rings, which confer distinct biological activities and chemical reactivity. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds, making it a valuable candidate for further research in cancer therapy .
Propiedades
Fórmula molecular |
C28H29N5O |
|---|---|
Peso molecular |
451.6 g/mol |
Nombre IUPAC |
N-[5-[[4-(1-methylindol-3-yl)pyridin-2-yl]amino]-2-piperidin-1-ylphenyl]prop-2-enamide |
InChI |
InChI=1S/C28H29N5O/c1-3-28(34)31-24-18-21(11-12-26(24)33-15-7-4-8-16-33)30-27-17-20(13-14-29-27)23-19-32(2)25-10-6-5-9-22(23)25/h3,5-6,9-14,17-19H,1,4,7-8,15-16H2,2H3,(H,29,30)(H,31,34) |
Clave InChI |
UBPXEYHFCAOVGS-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C3=CC(=NC=C3)NC4=CC(=C(C=C4)N5CCCCC5)NC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1-Benzyl-3,5-dimethylpyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B12506169.png)
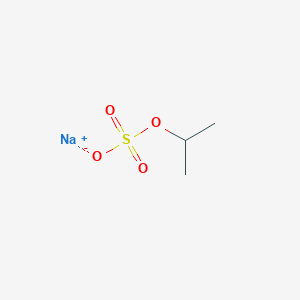
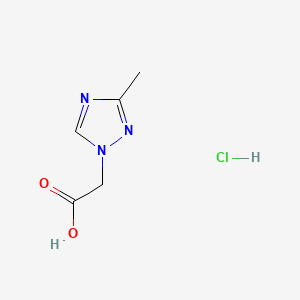
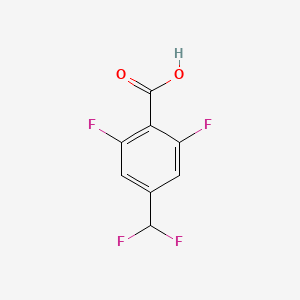
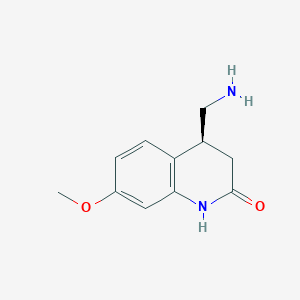
![N-(2,3-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12506211.png)
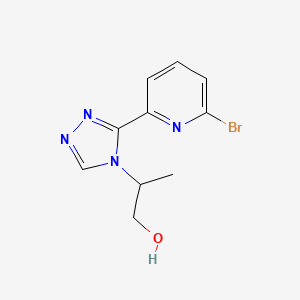
![2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclobutyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12506220.png)
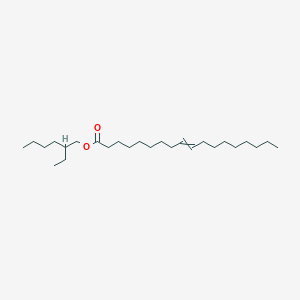
![3-(2-Methoxyphenyl)-5-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B12506232.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506233.png)
![4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12506235.png)
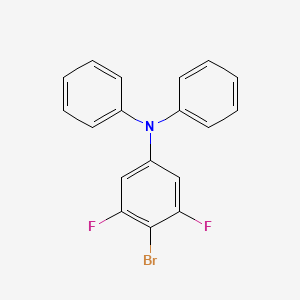
![2-{4-[(4-Methoxyphenyl)methyl]piperazin-2-yl}acetonitrile](/img/structure/B12506260.png)
